molecular formula C19H23FN2O5S2 B2814673 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide CAS No. 1797555-62-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Cat. No. B2814673
CAS RN: 1797555-62-4
M. Wt: 442.52
InChI Key: IEKBRSOPXZGXPJ-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O5S2 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthetic Applications and Chemical Properties

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide belongs to the class of benzenesulfonamides, a group known for its wide range of applications in chemical synthesis. Studies have focused on synthesizing novel benzenesulfonamide derivatives and exploring their chemical properties. For instance, novel sulfur and selenium heterocycles were synthesized using a methodology that involves benzenesulfonamides, indicating the utility of such compounds in generating novel heterocyclic structures with potential applications in various fields, including materials science and pharmaceuticals (Wright, 2001). Another study reported the synthesis of novel compounds involving the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide, showcasing the structural versatility and reactivity of benzenesulfonamide derivatives (Xiao, Sheng, Chen, & Wu, 2013).

2. Bioactivity and Medicinal Chemistry

Benzenesulfonamide derivatives, including compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide, have been extensively studied for their bioactivity, especially in the context of medicinal chemistry. Several studies have synthesized and evaluated benzenesulfonamide derivatives for their cytotoxicity, potential as carbonic anhydrase inhibitors, and anticancer activities. For example, a study synthesized a series of benzenesulfonamide derivatives and tested them for their cytotoxicity and potential as carbonic anhydrase inhibitors, finding that some derivatives exhibited interesting activities, indicating their potential in developing novel therapeutic agents (Gul et al., 2016). Another study focused on synthesizing and characterizing derivatives for their anticancer activities, providing valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (El-Gaby et al., 2018).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S2/c1-27-19(15-5-4-6-16(20)13-15)14-21-29(25,26)18-9-7-17(8-10-18)22-11-2-3-12-28(22,23)24/h4-10,13,19,21H,2-3,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKBRSOPXZGXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

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